molecular formula C3H4BrF3O B1196768 3-Bromo-1,1,1-trifluoropropan-2-ol CAS No. 431-34-5

3-Bromo-1,1,1-trifluoropropan-2-ol

Cat. No. B1196768
CAS RN: 431-34-5
M. Wt: 192.96 g/mol
InChI Key: VBHIIZIQRDVGDH-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoropropan-2-ol is a compound known for its versatility as a fluorinated building block in organic synthesis. It plays a crucial role in the synthesis of various heterocyclic and aliphatic compounds with trifluoromethyl groups, which are significant in developing materials with unique chemical and physical properties.

Synthesis Analysis

The synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol involves bromination of 3,3,3-trifluoropropene, yielding 2-bromo-3,3,3-trifluoropropyl acetate, which upon hydrolysis and cyclization, produces the target compound. This method provides a pathway to synthesize 3,3,3-trifluoropropene oxide, a closely related compound, demonstrating the synthetic utility of bromo-trifluoropropanes as intermediates in organic synthesis (Ramachandran & Padiya, 2007).

Molecular Structure Analysis

Research on derivatives of 3,3,3-trifluoropropene, such as sulfoxides and sulfones, shows their utility in 1,3-dipolar cycloadditions, forming trifluoromethyl substituted cyclopropanes and pyrrolidines. These studies highlight the influence of the trifluoromethyl group on the molecular structure and reactivity, underpinning the significance of 3-Bromo-1,1,1-trifluoropropan-2-ol in synthesizing fluorinated compounds (Plancquaert et al., 1996).

Chemical Reactions and Properties

Photodissociation studies of 3-bromo-1,1,1-trifluoro-2-propanol reveal its behavior under UV light, leading to C-Br bond dissociation and formation of Br radicals. This process is critical for understanding the chemical properties and reactivity of bromo-trifluoropropanes in photolytic conditions (Indulkar et al., 2011).

Physical Properties Analysis

While direct studies on the physical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol specifically might not be available, the research on its synthesis and applications provides insights into its behavior as a fluorinated building block. Its role in synthesizing various fluorinated compounds implies significant volatility, reactivity, and potential for hydrogen bonding, typical of organofluorine compounds.

Chemical Properties Analysis

The chemical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol are highlighted by its utility in organic synthesis, particularly in introducing trifluoromethyl groups into target molecules. Its involvement in various chemical reactions, such as photocatalytic and palladium-catalyzed cross-coupling reactions, demonstrates its reactivity and potential to form bonds with a wide range of other chemical entities, leading to the creation of compounds with desired properties and functions (Zeng et al., 2022).

Scientific Research Applications

Thiol-Reactive Trifluoromethyl Probe

  • Application Summary: 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a brominated saturated alcohol that behaves as a thiol-reactive trifluoromethyl probe .
  • Results or Outcomes: The effective chemical shift dispersion of BTFP under conditions of varying polarity has been studied .

Photodissociation Dynamics

  • Application Summary: The photodissociation dynamics of BTFP have been studied at 234 nm, and the C–Br bond dissociation has been investigated using resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometer (REMPI-TOFMS) .
  • Methods of Application: The study involved the use of REMPI-TOFMS to investigate the C–Br bond dissociation at 234 nm .
  • Results or Outcomes: The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of BTFP. The average translational energies for the Br (2P3/2) and Br (2P1/2) channels are 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol for BTFP .

Inhibition of VEGF Receptor

  • Application Summary: 3-Bromo-1,1,1-trifluoropropan-2-one, a compound related to BTFP, has been shown to inhibit the activity of the VEGF receptor by competitively binding to its extracellular domain .
  • Methods of Application: The compound is used as a diagnostic reagent for anti-VEGF receptor antibodies .
  • Results or Outcomes: The compound has been shown to inhibit the growth of cancer cells in vitro with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .

properties

IUPAC Name

3-bromo-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIIZIQRDVGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277702
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1,1-trifluoropropan-2-ol

CAS RN

431-34-5, 88378-50-1
Record name 431-34-5
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Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,1,1-Trifluoro-2-Propanol
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Record name 88378-50-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Ye, ST Larda, YF Frank Li, A Manglik… - Journal of biomolecular …, 2015 - Springer
The elucidation of distinct protein conformers or states by fluorine ( 19 F) NMR requires fluorinated moieties whose chemical shifts are most sensitive to subtle changes in the local …
Number of citations: 70 link.springer.com
P Jansa, V Kolman, Z Janeba - Collection of Czechoslovak …, 2015 - cccc.uochb.cas.cz
Acyclic nucleoside phosphonates1 (ANPs) are nucleotide analogues with a wide range of biological activities, especially antiviral2, antiparasitic3, and cytostatic4. Tenofovir disoproxil …
Number of citations: 0 cccc.uochb.cas.cz
Z Song, Y Liu, C Xie, X Tong, X Wang, Y Zhou, W Gu… - Bioorganic …, 2021 - Elsevier
Starting from the antimalarial drugs chloroquine and hydroxychloroquine, we conducted a structural optimization on the side chain of chloroquine by introducing amino substituted …
Number of citations: 1 www.sciencedirect.com
J Steinbauer, L Longwitz, M Frank, J Epping… - Green …, 2017 - pubs.rsc.org
Several bifunctional phosphonium salt catalysts were prepared and immobilized on silica and polystyrene supports. The immobilized systems were compared with their homogeneous …
Number of citations: 80 pubs.rsc.org
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com
S Rashid - 2021 - era.library.ualberta.ca
Living cells have evolved a complex machinery of molecular chaperones to protect proteins from misfolding/aggregation in the protein-rich intracellular environment. Heat shock protein …
Number of citations: 0 era.library.ualberta.ca

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